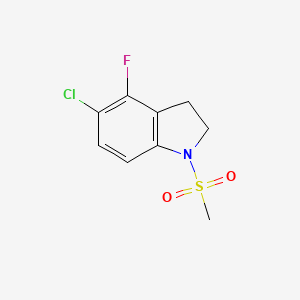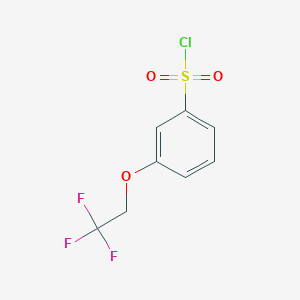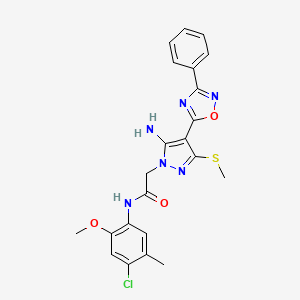![molecular formula C9H15N3O3S B2403841 tert-butyl [(1S)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate CAS No. 1173685-53-4](/img/structure/B2403841.png)
tert-butyl [(1S)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl [(1S)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate, also known as (S)-tert-Butyl (1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)carbamate, is a compound with the CAS Number: 1173685-53-4 . It has a molecular weight of 245.3 .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl (1S)-1-(5-sulfanyl-1,3,4-oxadiazol-2-yl)ethylcarbamate . The InChI code for the compound is 1S/C9H15N3O3S/c1-5(6-11-12-8(16)14-6)10-7(13)15-9(2,3)4/h5H,1-4H3,(H,10,13)(H,12,16)/t5-/m0/s1 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is stored in a sealed environment at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Fate
Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater This review provides a comprehensive understanding of the biodegradation and fate of ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate, in soil and groundwater. Microorganisms have been identified that are capable of degrading ETBE aerobically, utilizing it as a carbon and energy source or via cometabolism with alkanes. The degradation process involves the transformation of ETBE through various intermediates such as acetaldehyde, tert-butyl acetate (TBAc), and tert-butyl alcohol (TBA), among others. However, the presence of co-contaminants may influence the biodegradation process, either limiting or enhancing it. This research provides insight into the microorganisms and pathways supporting ETBE degradation, highlighting their potential use in bioaugmentation and biostimulation strategies for groundwater treatment (Thornton et al., 2020).
Thermophysical Property Measurements
Review of Thermophysical Property Measurements on Mixtures Containing MTBE, TAME, and Other Ethers This study reviews the thermophysical properties of mixtures containing methyl tert-butyl ether (MTBE), tert-amyl methyl ether (TAME), ethyl tert-butyl ether (ETBE), and other selected ethers used as gasoline additives. The review aims to provide a set of recommended values and identify areas where further property measurements are required, offering a comprehensive overview of the mixtures and properties studied or currently under study (Marsh et al., 1999).
Decomposition in Cold Plasma Reactor
Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor This study explores the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor. It reviews the application of radio frequency (RF) plasma reactors for the decomposition of air toxics and presents experimental results showing the decomposition efficiency and the conversion of MTBE into various compounds when hydrogen is introduced in a plasma environment. This research indicates the potential of using RF plasma reactors for decomposing and converting MTBE, presenting an alternative method for environmental remediation (Hsieh et al., 2011).
Polymer Membranes in Fuel Purification
Application of Polymer Membranes for a Purification of Fuel Oxygenated Additive The study focuses on the application of polymer membranes, specifically in the purification of fuel oxygenated additives like Methyl Tert-butyl Ether (MTBE). The review analyses various polymer membranes and their efficiency in the separation of the azeotropic methanol/MTBE mixture through pervaporation. It highlights the effectiveness of materials like poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes in this process, emphasizing the importance of membrane-based methods in achieving pure MTBE from its production mixtures (Pulyalina et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(1S)-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-5(6-11-12-8(16)14-6)10-7(13)15-9(2,3)4/h5H,1-4H3,(H,10,13)(H,12,16)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKPNCFZPSYTBZ-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)O1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NNC(=S)O1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl [(1S)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

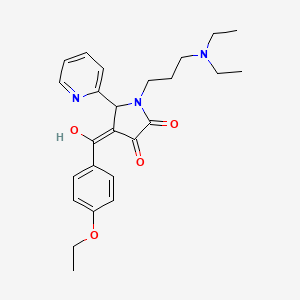
![4-[(2,4-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2403761.png)
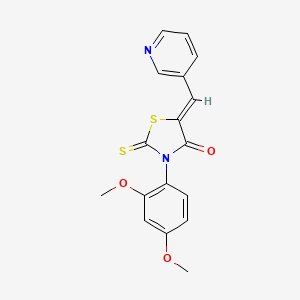

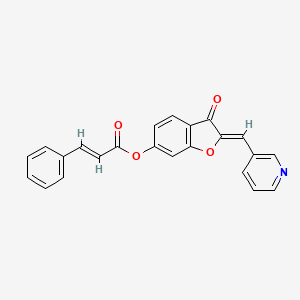
![2,2,2-Trifluoro-1-[4-hydroxy-4-(2-methanesulfonylphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B2403768.png)


![1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene](/img/structure/B2403771.png)
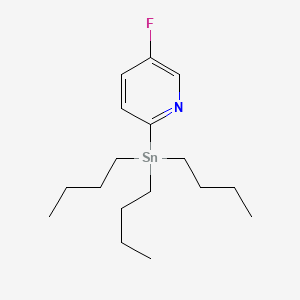
![1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2403776.png)
